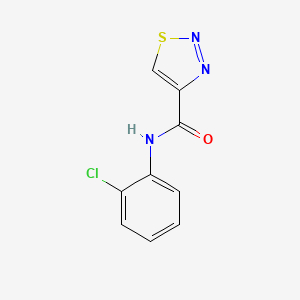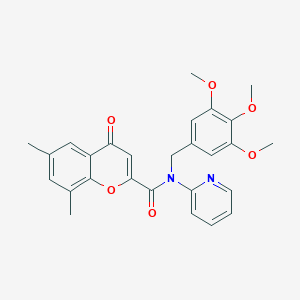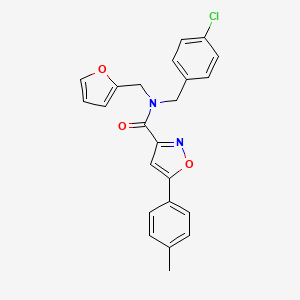
N-(2-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has a chlorophenyl group attached to the thiadiazole ring, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 2-chlorophenylamine with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 2-chlorophenyl isothiocyanate with hydrazine hydrate, followed by oxidation to form the thiadiazole ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application, but it often involves the disruption of cellular processes or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
- Thiazole derivatives
Uniqueness
N-(2-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide is unique due to its specific structure, which combines the properties of the chlorophenyl group and the thiadiazole ring. This combination can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H6ClN3OS |
|---|---|
Peso molecular |
239.68 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C9H6ClN3OS/c10-6-3-1-2-4-7(6)11-9(14)8-5-15-13-12-8/h1-5H,(H,11,14) |
Clave InChI |
NUJOIVVDMRGXCF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C2=CSN=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B14987295.png)
![N-(2-furylmethyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B14987300.png)

![1-[3-(2,3-dimethylphenoxy)propyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B14987312.png)
![2-(4-tert-butylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B14987319.png)


![N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B14987334.png)
![2-(4-Methoxyphenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B14987335.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide](/img/structure/B14987348.png)

![Ethyl 4,5-dimethyl-2-({4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)thiophene-3-carboxylate](/img/structure/B14987352.png)
![N-({1-[4-(butan-2-yl)benzyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B14987360.png)
